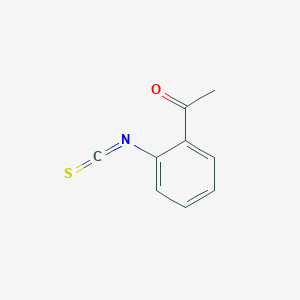
1-(2-Isothiocyanatophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isothiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylphenylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, catalyzed by DMAP or DABCO .
Industrial Production Methods
Industrial production of 2-acetylphenyl isothiocyanate often employs the reaction of primary amines with thiophosgene or its derivatives. This method is favored due to its high yield and efficiency. the use of thiophosgene, a highly toxic and volatile reagent, poses significant safety and environmental concerns .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with 2-acetylphenyl isothiocyanate include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving 2-acetylphenyl isothiocyanate include thiourea derivatives, heterocyclic compounds, and various substituted isothiocyanates .
Applications De Recherche Scientifique
1-(2-Isothiocyanatophenyl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-acetylphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by modifying active site residues, thereby affecting molecular pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the acetyl group, making it less reactive in certain synthetic applications.
Benzyl isothiocyanate: Contains a benzyl group instead of an acetyl group, leading to different reactivity and applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different biological activities compared to 2-acetylphenyl isothiocyanate.
Uniqueness
1-(2-Isothiocyanatophenyl)ethanone is unique due to its acetyl group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it particularly valuable in synthetic chemistry and medicinal research .
Propriétés
Numéro CAS |
134470-65-8 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-(2-isothiocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3 |
Clé InChI |
SBKAVRLWBBLYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
SMILES canonique |
CC(=O)C1=CC=CC=C1N=C=S |
Synonymes |
Ethanone, 1-(2-isothiocyanatophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















